![molecular formula C15H20N2O B596308 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 1245643-65-5](/img/structure/B596308.png)
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
“7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” is a chemical compound with the molecular formula C15H20N2O . It is a solid substance and has a molecular weight of 243.34 .
Molecular Structure Analysis
The molecular structure of “7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” can be represented by the SMILES stringO=C1C(CCC2)(CCC1)CN2CC3=CC=CC=C3
. This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis
“7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” is a solid substance . It has a molecular weight of 243.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
RIPK1 Kinase Inhibition for Therapeutic Applications
The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition is significant for therapeutic strategies against inflammatory diseases and potentially cancer metastasis. The derivative compounds of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one have shown promising results in preclinical models, indicating their potential as lead compounds for further drug development .
Neuroprotective Agent Research
In the context of central nervous system diseases, the modulation of necroptosis pathways, where RIPK1 is a key player, is a promising area of research. Compounds like 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one could be employed to investigate neuroprotective strategies, particularly in conditions where astrocyte-induced necroptosis contributes to disease progression .
Anti-inflammatory Drug Development
Given its role in inhibiting RIPK1, 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one and its derivatives could be explored as anti-inflammatory agents. The compound’s ability to prevent the activation of necroptosis pathways suggests it could be beneficial in treating various inflammatory disorders where such pathways are implicated .
Material Science and Nanocomposite Research
The structural uniqueness of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one makes it a candidate for material science research, particularly in the development of nanocomposites. Its incorporation into polymers or other materials could enhance properties like durability, thermal stability, and biocompatibility .
Chemical Synthesis and Organic Chemistry
As a building block in organic synthesis, 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one can be utilized to create complex molecular architectures. Its spirocyclic structure is particularly interesting for constructing three-dimensional chemical entities with potential pharmaceutical applications .
Supramolecular Chemistry
The compound’s structure may allow it to act as a ligand in supramolecular assemblies, contributing to the field of supramolecular chemistry. Its potential to form host-guest complexes could be explored for applications in drug delivery systems and molecular recognition processes .
Safety And Hazards
properties
IUPAC Name |
9-benzyl-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-15(8-9-16-14)7-4-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGTEQSWKODCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CN(C1)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676404 |
Source
|
Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
CAS RN |
1245643-65-5 |
Source
|
Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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